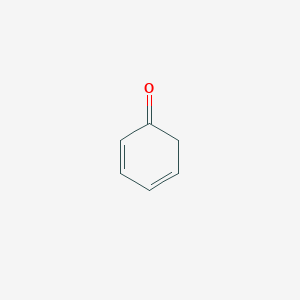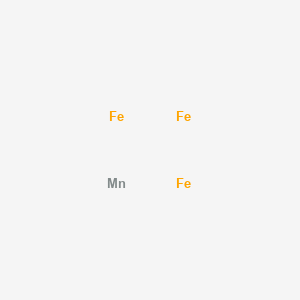
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is a complex organic compound that features a morpholinium ion with a substituted cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide typically involves the reaction of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then reacted with morpholine to form the morpholinium ion. The final step involves the addition of iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides, cyanides, and other substituted derivatives.
科学研究应用
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of the compound.
2-Thiophenecarboxaldehyde: Another precursor used in the synthesis.
Morpholine: A related compound with similar structural features.
Uniqueness
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is unique due to its combination of a morpholinium ion with a substituted cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
21602-67-5 |
|---|---|
分子式 |
C15H24INOS |
分子量 |
393.3 g/mol |
IUPAC 名称 |
4-methyl-4-(1-thiophen-2-ylcyclohexyl)morpholin-4-ium;iodide |
InChI |
InChI=1S/C15H24NOS.HI/c1-16(9-11-17-12-10-16)15(7-3-2-4-8-15)14-6-5-13-18-14;/h5-6,13H,2-4,7-12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NBVQXFXHMFRSOI-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCOCC1)C2(CCCCC2)C3=CC=CS3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
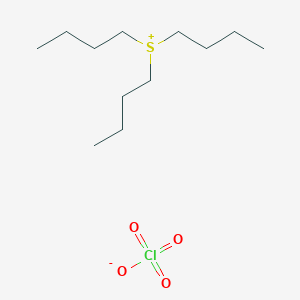
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
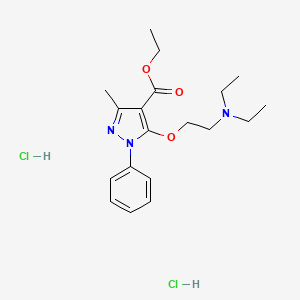
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
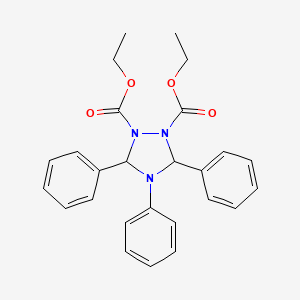
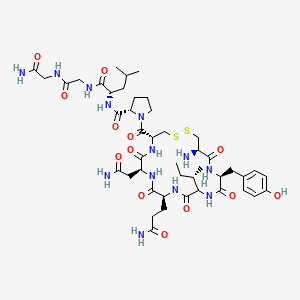
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)

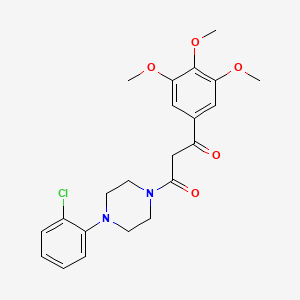
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
